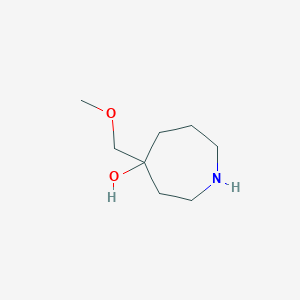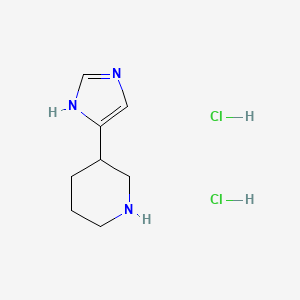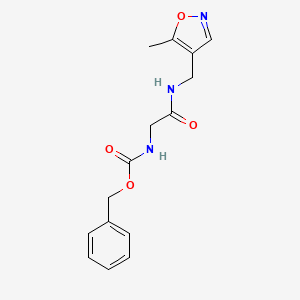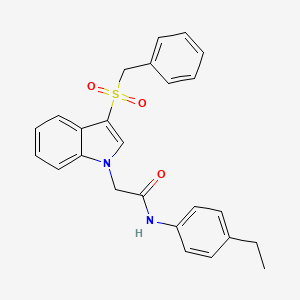
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-ethylphenyl)acetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The benzylsulfonyl group attached to the indole ring could potentially make this compound a good leaving group in certain reactions . The presence of the acetamide group suggests that this compound might have some biological activity, as many drugs and bioactive molecules contain this functional group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring, benzylsulfonyl group, and acetamide group would all contribute to the overall structure. The indole ring is aromatic, which means it is particularly stable and may influence the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The benzylsulfonyl group could potentially make this compound a good leaving group in certain reactions . The acetamide group might also be reactive under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all play a role .Aplicaciones Científicas De Investigación
Antimicrobial Activity : Some derivatives of N-substituted acetamides, closely related to the compound , have shown significant antimicrobial activity. This includes activity against both Gram-negative and Gram-positive bacteria, suggesting potential applications in the development of new antimicrobial agents (Khalid et al., 2016).
Tubulin Polymerization Inhibition and Anticancer Properties : Derivatives of benzenesulfonamidoacetamides, which include structures similar to the compound of interest, have been identified as novel tubulin polymerization inhibitors. They show significant cytotoxicity against various cancer cells, including multi-drug-resistant strains, and have been effective in inhibiting tumor growth in animal models. This suggests potential applications in cancer therapy (Liu et al., 2012).
Antimalarial and Potential COVID-19 Applications : Certain sulfonamide derivatives, structurally similar to the compound , have demonstrated excellent antimalarial activity. Additionally, these compounds have been studied for their potential use in treating COVID-19, showing promising results in computational studies and molecular docking analyses (Fahim & Ismael, 2021).
Enzyme Inhibition for Diabetes and Alzheimer's Treatment : Compounds with acetamide moieties have been researched for their enzyme inhibitory activities. These include inhibition of α-glucosidase, an enzyme relevant in diabetes treatment, and acetylcholinesterase, which is a target in Alzheimer's disease therapy (Abbasi et al., 2019).
Antioxidant Properties : Acetamide derivatives have shown considerable antioxidant activities. This includes scavenging of free radicals and metal chelation, indicating their potential use in combating oxidative stress-related diseases (Gopi & Dhanaraju, 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-2-19-12-14-21(15-13-19)26-25(28)17-27-16-24(22-10-6-7-11-23(22)27)31(29,30)18-20-8-4-3-5-9-20/h3-16H,2,17-18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBMGNDAVXILMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-ethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2478332.png)
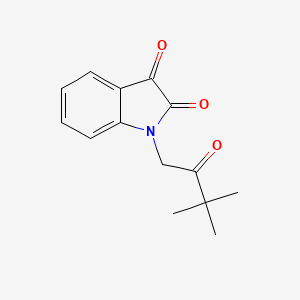
![[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine](/img/structure/B2478334.png)
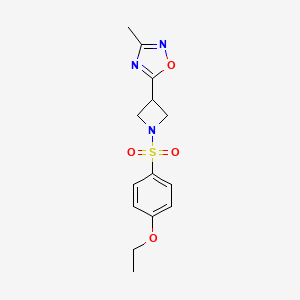
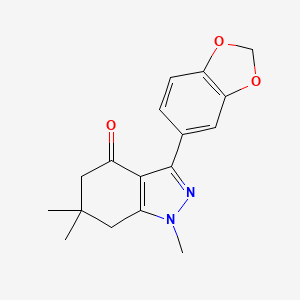
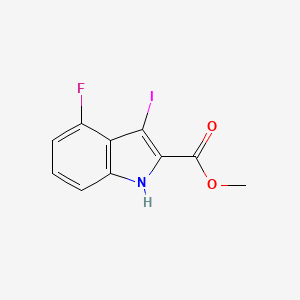
![4-chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2478339.png)
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2478342.png)
